molecular formula C4H3F3O3 B1198596 Methyl 2,2,3-trifluoro-3-oxopropanoate CAS No. 69116-71-8

Methyl 2,2,3-trifluoro-3-oxopropanoate

Cat. No. B1198596
Key on ui cas rn: 69116-71-8
M. Wt: 156.06 g/mol
InChI Key: JNUANKSYWLJTDJ-UHFFFAOYSA-N
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Patent
US04316986

Procedure details

A mixture of 624 g (4.0 mol) of methyl difluorofluoroformylacetate, 348 g (3.5 mol) of fluorosulfonic acid and 25 ml of HSbF6 (0.3 mol) was charged to a 1 liter Teflon® pot fitted with a Teflon® condenser connected to a trap cooled to -80°. The mixture was stirred and heated at 80° to 110° for about 24 h. Then, 187 g (65% yield) of crude difluoromalonyl fluoride was collected which, after trap-to-trap distillation, was analyzed by NMR at -30°. NMR (CCl4): 19F 21.0 (t, JFF 10.9 Hz, 2F, COF) and -112.4 ppm (t, JFF 10.9 Hz, 2F, CF2) with a very small amount of impurity showing at -162.1 ppm. Distillation of a 140 g sample gave 118 g of pure FCOCF2COF, b.p. -4° to -5°. Dimethyl difluoromalonate was also formed.
Quantity
624 g
Type
reactant
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step One
[Compound]
Name
HSbF6
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([C:7]([F:9])=[O:8])[C:3](OC)=[O:4].[F:11]S(O)(=O)=O>>[F:10][C:2]([F:1])([C:3]([F:11])=[O:4])[C:7]([F:9])=[O:8]

Inputs

Step One
Name
Quantity
624 g
Type
reactant
Smiles
FC(C(=O)OC)(C(=O)F)F
Name
Quantity
348 g
Type
reactant
Smiles
FS(=O)(=O)O
Name
HSbF6
Quantity
25 mL
Type
reactant
Smiles
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Teflon
Quantity
1 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
connected to a trap
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -80°
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° to 110° for about 24 h
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)F)(C(=O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 187 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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